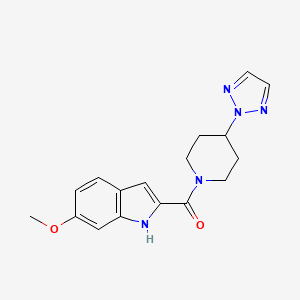

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-24-14-3-2-12-10-16(20-15(12)11-14)17(23)21-8-4-13(5-9-21)22-18-6-7-19-22/h2-3,6-7,10-11,13,20H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUXBIQYVDHWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps. One common approach is the cyclization of a precursor compound containing the triazole and piperidine rings. This can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions . The indole moiety can be introduced through a subsequent reaction, often involving a condensation reaction with an appropriate indole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group on the indole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The triazole and indole moieties can bind to proteins and enzymes, modulating their activity. For example, the compound may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects . The exact pathways involved depend on the specific biological context and the molecular targets present.

Comparison with Similar Compounds

Structural Analogues with Indole/Triazole Motifs

(A) Suvorexant

- Structure: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone .

- Key Differences :

- Replaces the 6-methoxyindole with a 5-methyl-2-triazolylphenyl group.

- Uses a diazepane (7-membered ring) instead of piperidine (6-membered).

- Incorporates a chlorobenzoxazole group, increasing electronegativity.

- Molecular Weight : 450.92 g/mol (C23H23ClN6O2), heavier than the target compound due to the diazepane and chloro substituents .

(B) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone

- Structure: Piperazine-linked indole methanone with a benzyl substituent (C20H21N3O) .

- Key Differences :

- Lacks the triazole group, reducing hydrogen-bonding capacity.

- Piperazine (two nitrogens) instead of piperidine (one nitrogen), altering basicity.

- Molecular Weight : 319.41 g/mol, significantly lower due to the absence of triazole and methoxy groups .

(C) Compound

- Structure: (6-Methoxy-1H-indol-2-yl)[4-(3-(isopropylamino)pyridin-2-yl)piperazin-1-yl]methanone (C22H27N5O2).

- Key Differences :

- Replaces triazole with a pyridine-isopropylamine group.

- Piperazine instead of piperidine.

- Molecular Weight: 393.48 g/mol, closer to the target compound but with distinct solubility profiles due to the polar isopropylamino group .

Physicochemical and Functional Comparisons

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel synthetic derivative that integrates a piperidine and a triazole moiety with an indole structure. This combination is hypothesized to enhance biological activity, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring linked to a triazole and an indole, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted the potential biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing triazole rings exhibit significant antifungal properties. For instance, related compounds have demonstrated activity against resistant strains of Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . The mechanism of action involves disrupting the fungal plasma membrane, leading to cell death via apoptosis and cell cycle arrest .

Anticancer Activity

The compound's triazole moiety is associated with various anticancer mechanisms. Studies have shown that similar triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The presence of the piperidine ring may further enhance these effects by modulating drug interactions at the cellular level.

Study 1: Antifungal Efficacy Against Candida auris

In a study published in Drug Target Insights, six novel piperidine-based 1,2,3-triazolylacetamide derivatives were synthesized and tested against clinical isolates of Candida auris. The results indicated that compounds pta1, pta2, and pta3 exhibited significant antifungal activity with MIC values between 0.24 and 0.97 μg/mL. These compounds also demonstrated fungicidal behavior confirmed by viability assays .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of similar triazole derivatives on various cancer cell lines. The study reported that these compounds could induce apoptosis and inhibit cell proliferation through the activation of caspase pathways. The findings suggest that the incorporation of the triazole moiety is crucial for enhancing anticancer activity .

Data Table: Biological Activities

| Activity Type | Compound | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Antifungal | pta1 | 0.24 | Disruption of plasma membrane |

| Antifungal | pta2 | 0.97 | Induction of apoptosis |

| Anticancer | Triazole Derivative | Varies | Activation of caspase pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.